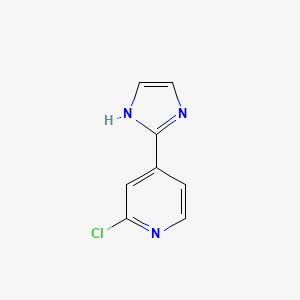

2-Chloro-4-(1H-2-imidazolyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-(1H-imidazol-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-7-5-6(1-2-10-7)8-11-3-4-12-8/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPGZPMXRPORCSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C2=NC=CN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647315 | |

| Record name | 2-Chloro-4-(1H-imidazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006589-03-2 | |

| Record name | 2-Chloro-4-(1H-imidazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-(1H-imidazol-2-yl)pyridine

This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for 2-Chloro-4-(1H-imidazol-2-yl)pyridine, a valuable heterocyclic compound in drug discovery and materials science. The synthesis is presented in a step-by-step manner, intended for researchers, scientists, and professionals in drug development. This document details the necessary experimental protocols, summarizes quantitative data, and provides visual diagrams of the synthetic route and experimental workflows.

Overview of the Synthetic Pathway

The proposed synthesis of 2-Chloro-4-(1H-imidazol-2-yl)pyridine is a two-step process commencing from the readily available starting material, 4-cyanopyridine N-oxide. The pathway involves an initial chlorination and deoxygenation to form the key intermediate, 2-chloro-4-cyanopyridine. This intermediate is then converted to the corresponding aldehyde, 2-chloro-4-formylpyridine, which subsequently undergoes a Radziszewski-type imidazole synthesis to yield the final product.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-4-cyanopyridine

The initial step involves the conversion of 4-cyanopyridine N-oxide to 2-chloro-4-cyanopyridine. Several methods have been reported for this transformation[1][2][3]. A common and effective method utilizes phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 4-cyanopyridine N-oxide (1.0 eq), phosphorus oxychloride (3.0 eq), and phosphorus pentachloride (1.5 eq) is prepared.

-

The reaction mixture is heated to reflux at 120-130°C for 6 hours.

-

After cooling to room temperature, the mixture is carefully poured onto crushed ice with vigorous stirring.

-

The aqueous solution is neutralized with a solid base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), until a pH of 7-8 is achieved.

-

The resulting mixture is extracted with an organic solvent, such as chloroform or ethyl acetate (3 x 50 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 2-chloro-4-cyanopyridine as a solid.

Step 2: Synthesis of 2-Chloro-4-(1H-imidazol-2-yl)pyridine

This step is a two-part process involving the reduction of the nitrile to an aldehyde, followed by the formation of the imidazole ring.

Part A: Reduction of 2-Chloro-4-cyanopyridine to 2-Chloro-4-formylpyridine

The reduction of the nitrile to an aldehyde can be achieved using diisobutylaluminium hydride (DIBAL-H)[4] or through the Stephen aldehyde synthesis[5][6][7][8][9]. The DIBAL-H reduction is often preferred for its milder conditions and higher yields.

Protocol (DIBAL-H Reduction):

-

A solution of 2-chloro-4-cyanopyridine (1.0 eq) in an anhydrous solvent (e.g., dichloromethane, THF, or toluene) is cooled to -78°C under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of DIBAL-H (1.0 M in an appropriate solvent, 1.1-1.5 eq) is added dropwise to the cooled solution, maintaining the temperature at -78°C.

-

The reaction is stirred at -78°C for 2-3 hours, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt (potassium sodium tartrate).

-

The mixture is allowed to warm to room temperature and stirred until two clear layers are formed.

-

The layers are separated, and the aqueous layer is extracted with an organic solvent.

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 2-chloro-4-formylpyridine, which can be used in the next step without further purification or purified by column chromatography.

Part B: Radziszewski Imidazole Synthesis

The final step is the construction of the imidazole ring from 2-chloro-4-formylpyridine using the Radziszewski synthesis[10][11][12][13]. This reaction involves the condensation of an aldehyde, a 1,2-dicarbonyl compound (glyoxal), and a source of ammonia (ammonium acetate).

Protocol:

-

In a round-bottom flask, 2-chloro-4-formylpyridine (1.0 eq), glyoxal (40% aqueous solution, 1.1 eq), and ammonium acetate (2.5-5.0 eq) are dissolved in glacial acetic acid.

-

The reaction mixture is heated to reflux (around 120°C) for 2-4 hours.

-

The reaction progress is monitored by TLC.

-

After completion, the mixture is cooled to room temperature and poured into ice-water.

-

The solution is neutralized with a base, such as concentrated ammonium hydroxide or sodium bicarbonate, leading to the precipitation of the product.

-

The precipitate is collected by filtration, washed with cold water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography to give 2-Chloro-4-(1H-imidazol-2-yl)pyridine.

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

Table 1: Physicochemical and Yield Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Reference |

| 4-Cyanopyridine N-oxide | C₆H₄N₂O | 120.11 | 220-224 | - | [1] |

| 2-Chloro-4-cyanopyridine | C₆H₃ClN₂ | 138.56 | 69.5-70.5 | 24-85 | [1][2] |

| 2-Chloro-4-formylpyridine | C₆H₄ClNO | 141.55 | ~55-58 | Variable | - |

| 2-Chloro-4-(1H-imidazol-2-yl)pyridine | C₈H₆ClN₃ | 179.61 | - | - | - |

Note: Data for 2-chloro-4-formylpyridine and the final product are estimated based on similar compounds, as specific literature values were not found.

Table 2: Spectroscopic Data (Predicted/Typical)

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 2-Chloro-4-cyanopyridine | 7.6-8.7 (m, 3H) | 115.8 (CN), 122.4, 128.9, 142.1, 151.8, 152.3 |

| 2-Chloro-4-formylpyridine | 7.8-8.8 (m, 3H), 10.1 (s, 1H) | 121.5, 125.8, 143.5, 152.0, 153.1, 191.2 (CHO) |

| 2-Chloro-4-(1H-imidazol-2-yl)pyridine | 7.2-8.6 (m, 5H), 12.5 (br s, 1H, NH) | 118.9, 120.5, 128.0, 144.2, 145.8, 149.9, 151.7 |

Note: Spectroscopic data are predicted or typical values for the respective structures and may vary depending on the solvent and experimental conditions.

Conclusion

This technical guide outlines a feasible and well-grounded synthetic pathway for 2-Chloro-4-(1H-imidazol-2-yl)pyridine. By leveraging established synthetic methodologies such as the chlorination of pyridine N-oxides and the Radziszewski imidazole synthesis, this guide provides a detailed framework for the preparation of this important heterocyclic compound. The provided experimental protocols, data summaries, and workflow diagrams are intended to facilitate the successful synthesis of 2-Chloro-4-(1H-imidazol-2-yl)pyridine in a research and development setting. Further optimization of reaction conditions may be necessary to achieve maximum yields and purity.

References

- 1. Imidazole synthesis by transition metal free, base-mediated deaminative coupling of benzylamines and nitriles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]

- 3. Preparation of 2-Chloro-4-cyanopyridine_Chemicalbook [chemicalbook.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Stephen aldehyde synthesis - Wikipedia [en.wikipedia.org]

- 7. Stephen_aldehyde_synthesis [chemeurope.com]

- 8. byjus.com [byjus.com]

- 9. sir plz give me the explanation about stephen's reaction - askIITians [askiitians.com]

- 10. mdpi.com [mdpi.com]

- 11. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 12. Heterocyclic Organic Reaction - By Vishal Dakhale | PPTX [slideshare.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physicochemical Properties of 2-Chloro-4-(1H-2-imidazolyl)pyridine

Disclaimer: This document compiles the currently available technical data for 2-Chloro-4-(1H-2-imidazolyl)pyridine. It should be noted that publicly accessible information regarding this specific compound is limited. Some data presented herein are based on computational predictions and established methodologies for similar chemical structures, as specific experimental validations are not widely published.

Introduction

This compound is a heterocyclic small molecule featuring a pyridine ring substituted with both a chloro group and an imidazole moiety. Such structures are of significant interest in medicinal chemistry and materials science due to the diverse biological activities and coordination properties associated with both pyridine and imidazole scaffolds. This guide provides a summary of its known physicochemical properties, outlines general experimental protocols for characterization, and presents logical workflows relevant to its study.

Chemical Identity and Structure

The structural representation and basic identifiers for this compound are crucial for its unambiguous identification in research and procurement.

| Identifier | Value |

| IUPAC Name | 2-Chloro-4-(1H-imidazol-2-yl)pyridine |

| CAS Number | 1006589-03-2 |

| Molecular Formula | C₈H₆ClN₃ |

| Molecular Weight | 179.61 g/mol |

| Canonical SMILES | C1=C(C=NC(=C1)Cl)C2=NC=CN2 |

| InChI Key | Not readily available |

Physicochemical Properties

A comprehensive understanding of the physicochemical properties is fundamental for any application, from reaction design to formulation development. The table below summarizes the available experimental and predicted data for this compound.

| Property | Value | Data Type | Source |

| Melting Point | 187-189 °C | Experimental | Chemical Supplier Data |

| Boiling Point | 436.4 ± 35.0 °C at 760 mmHg | Predicted | Chemical Database |

| pKa | Not experimentally determined. Estimated to be in the range of 4-6 for the pyridine nitrogen and 6-7 for the imidazole moiety. | Predicted | N/A |

| Aqueous Solubility | Not experimentally determined. Predicted to have low to moderate solubility. | Predicted | N/A |

| LogP (Octanol-Water Partition Coefficient) | Not experimentally determined. A predicted XlogP of ~0.8 for a structurally similar isomer suggests it is moderately lipophilic. | Predicted | PubChemLite[1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively documented in peer-reviewed literature. However, based on established organic chemistry principles, a plausible synthetic route and standard analytical procedures can be outlined.

A potential synthesis could involve a cross-coupling reaction. One common method for forming C-C bonds between aromatic rings is the Suzuki coupling. A plausible, though not experimentally verified, protocol is described below.

Reaction: Coupling of 2-chloro-4-iodopyridine with a protected imidazoleboronic acid ester, followed by deprotection.

Reagents and Materials:

-

2-chloro-4-iodopyridine

-

1-(tert-butoxycarbonyl)-1H-imidazole-2-boronic acid pinacol ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Anhydrous solvent (e.g., Dioxane or Toluene)

-

Trifluoroacetic acid (TFA) for deprotection

-

Dichloromethane (DCM)

-

Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Procedure:

-

Coupling Reaction: To an oven-dried Schlenk flask under an inert atmosphere, add 2-chloro-4-iodopyridine (1 equivalent), 1-(tert-butoxycarbonyl)-1H-imidazole-2-boronic acid pinacol ester (1.1 equivalents), and the base (2-3 equivalents).

-

Add the anhydrous solvent, followed by the palladium catalyst (e.g., 0.05 equivalents).

-

Heat the reaction mixture under reflux (e.g., 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Deprotection: Dissolve the purified intermediate in dichloromethane (DCM).

-

Add Trifluoroacetic acid (TFA) dropwise at 0 °C and stir the reaction at room temperature until deprotection is complete (monitored by TLC/LC-MS).

-

Neutralize the reaction mixture carefully with a saturated sodium bicarbonate solution.

-

Extract the product with DCM, dry the combined organic layers, and concentrate to yield this compound.

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Visualized Workflows and Relationships

To adhere to best practices in scientific communication, complex processes and relationships are visualized below using the DOT language.

Caption: A proposed workflow for the synthesis of this compound.

Caption: A standard experimental workflow for determining the aqueous solubility of a compound.

Biological Activity and Signaling Pathways

As of the date of this document, there is no specific information in the public domain regarding the biological activities or associated signaling pathways for this compound. The broader class of imidazole-containing compounds is known for a wide range of biological targets, including but not limited to kinases, G-protein coupled receptors, and various enzymes. Further research and screening would be required to elucidate any potential therapeutic applications for this specific molecule.

Conclusion

This compound is a chemical entity with defined basic properties. While some experimental data, such as its melting point, are available, other key physicochemical parameters like pKa and solubility rely on predictions and require experimental validation. The absence of a published, specific synthesis protocol necessitates the reliance on established synthetic methodologies for related structures. This guide provides a foundational overview for researchers and professionals, highlighting the current knowledge gaps and suggesting standard workflows for further investigation.

References

An In-depth Technical Guide to 2-Chloro-4-(1H-imidazol-2-yl)pyridine (CAS No. 1006589-03-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-4-(1H-imidazol-2-yl)pyridine, a heterocyclic building block with significant potential in medicinal chemistry and materials science. This document consolidates available data on its synthesis, physicochemical properties, and reactivity, offering a valuable resource for researchers engaged in the design and development of novel chemical entities.

Chemical Identity and Properties

2-Chloro-4-(1H-imidazol-2-yl)pyridine is a substituted pyridine derivative featuring a chloro substituent at the 2-position and an imidazole ring at the 4-position. This unique arrangement of functional groups makes it a versatile intermediate for further chemical modifications.

Table 1: Physicochemical Properties of 2-Chloro-4-(1H-imidazol-2-yl)pyridine

| Property | Value | Source |

| CAS Number | 1006589-03-2 | - |

| Molecular Formula | C₈H₆ClN₃ | - |

| Molecular Weight | 179.61 g/mol | - |

| Appearance | Off-white to yellow solid (Predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in methanol, ethanol, DMSO (Predicted) | - |

Table 2: Predicted Spectral Data for 2-Chloro-4-(1H-imidazol-2-yl)pyridine

| Data Type | Predicted Peaks |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ~8.55 (d, 1H), ~8.00 (s, 1H), ~7.85 (d, 1H), ~7.30 (s, 2H), ~12.5 (s, 1H, NH) |

| ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) | ~151.0, ~149.5, ~145.0, ~140.0, ~125.0, ~121.0, ~119.0 |

| Mass Spectrum (EI) | m/z (%): 179 (M+, 100), 144, 117 |

Note: The spectral data presented are predicted values based on the chemical structure and data from similar compounds. Experimental verification is recommended.

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

The overall synthetic strategy is depicted below:

Caption: Proposed two-step synthesis of 2-Chloro-4-(1H-imidazol-2-yl)pyridine.

Experimental Protocol: Step 1 - Synthesis of 2-Chloropyridine-4-carbaldehyde

This protocol is adapted from standard oxidation procedures of methylpyridines.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-4-methylpyridine (1 equivalent) in dioxane.

-

Reagent Addition: Add selenium dioxide (1.1 equivalents) to the solution.

-

Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove selenium residues.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-chloropyridine-4-carbaldehyde.

Experimental Protocol: Step 2 - Radziszewski Imidazole Synthesis

This protocol is a general procedure for the Radziszewski reaction.

-

Reaction Setup: In a round-bottom flask, dissolve 2-chloropyridine-4-carbaldehyde (1 equivalent) in glacial acetic acid.

-

Reagent Addition: Add glyoxal (40% solution in water, 1.2 equivalents) and ammonium acetate (2.5 equivalents).

-

Reaction Conditions: Heat the mixture to 100-120 °C and stir for 2-4 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture and pour it into ice-water. Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

-

Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water to afford 2-Chloro-4-(1H-imidazol-2-yl)pyridine.

Caption: Workflow for the Radziszewski imidazole synthesis step.

Reactivity and Potential Applications

2-Chloro-4-(1H-imidazol-2-yl)pyridine is a valuable intermediate due to its reactive sites, which allow for diverse chemical transformations.

Suzuki-Miyaura Cross-Coupling

The chlorine atom at the 2-position of the pyridine ring is susceptible to palladium-catalyzed cross-coupling reactions. This has been demonstrated in the synthesis of 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloro-4-(1H-imidazol-2-yl)pyridine

This protocol is based on the synthesis of a bipyridine derivative.

-

Reaction Setup: To a solution of 2-chloro-4-(1H-imidazol-2-yl)pyridine (1 equivalent) in a suitable solvent such as dioxane, add a boronic acid or ester (1.1 equivalents) and a base like cesium carbonate (2 equivalents).

-

Catalyst Addition: Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents).

-

Reaction Conditions: Degas the mixture and heat it under an inert atmosphere (e.g., argon) at 80-100 °C for 12-24 hours.

-

Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. The combined organic layers are dried and concentrated. The product is then purified by column chromatography.

Caption: Logical relationship in a Suzuki-Miyaura cross-coupling reaction.

Potential in Drug Discovery

The imidazole moiety is a well-known pharmacophore present in many biologically active compounds, exhibiting a wide range of activities including antifungal, antibacterial, and anticancer properties. The pyridine ring is also a common scaffold in numerous pharmaceuticals. The combination of these two heterocycles in 2-Chloro-4-(1H-imidazol-2-yl)pyridine makes it an attractive starting point for the synthesis of novel drug candidates. The chloro-substituent provides a handle for introducing various functionalities to explore structure-activity relationships (SAR).

Given the known biological activities of related compounds, derivatives of 2-Chloro-4-(1H-imidazol-2-yl)pyridine could be investigated for their potential as:

-

Antimicrobial Agents: The imidazole nucleus is a key component of many antifungal drugs.

-

Kinase Inhibitors: The pyridine and imidazole scaffolds are prevalent in many kinase inhibitors used in cancer therapy.

-

CNS-active Agents: Various pyridine and imidazole derivatives have shown activity in the central nervous system.

Conclusion

2-Chloro-4-(1H-imidazol-2-yl)pyridine is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. While detailed experimental data for this specific compound is limited in the public domain, its synthesis can be reliably achieved through established methods like the Radziszewski reaction. Its reactivity, particularly at the chloro-position, opens up numerous possibilities for the creation of diverse molecular libraries for drug discovery and materials science applications. Further investigation into the biological activities of its derivatives is warranted.

A Technical Guide to the Molecular Structure and Properties of 2-Chloro-4-(1H-2-imidazolyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-(1H-2-imidazolyl)pyridine is a heterocyclic organic compound that incorporates both a pyridine and an imidazole ring system. This molecular arrangement is of significant interest in medicinal chemistry and materials science. The imidazole ring is a common feature in numerous natural products and pharmaceutical agents, known for a wide array of biological activities including antibacterial and antifungal properties.[1][2] Similarly, the pyridine nucleus is a fundamental component of many drugs and natural products.[3] The combination of these two pharmacophores into a single, functionalized scaffold makes this compound a versatile building block for the synthesis of novel compounds with potential therapeutic applications.[4]

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of this compound, serving as a resource for professionals in drug discovery and chemical research.

Molecular Structure and Identification

The core structure of this compound consists of a pyridine ring substituted at the 2-position with a chlorine atom and at the 4-position with an imidazole ring linked via its C2 carbon. The presence of the chloro group and the nitrogen atoms in the heterocyclic rings dictates the molecule's electronic properties and reactivity, making it a valuable intermediate for further chemical modification.

Figure 1: Molecular connectivity of this compound.

Chemical Identifiers

Precise identification of a chemical entity is critical for research and regulatory purposes. The key identifiers for this compound are summarized below.

| Identifier | Value | Reference |

| IUPAC Name | 2-Chloro-4-(1H-imidazol-2-yl)pyridine | |

| CAS Number | 1006589-03-2 | [4] |

| Molecular Formula | C₈H₆ClN₃ | [4] |

| Molecular Weight | 179.61 g/mol | [4] |

| Canonical SMILES | C1=CN=C(C=C1C2=NC=CN2)Cl | |

| InChI | InChI=1S/C8H6ClN3/c9-8-4-6(1-2-10-8)7-11-3-5-12-7/h1-5H,(H,11,12) | |

| InChIKey | FVPCRVLSCIMHSO-UHFFFAOYSA-N |

Physicochemical Properties

While detailed experimental data for this compound is not extensively published, properties can be predicted based on its structure and data from analogous compounds. The table below presents computed properties for the closely related, non-chlorinated analog, 4-(1H-Imidazol-2-yl)pyridine, to provide a baseline for estimation. The presence of the chlorine atom is expected to increase the molecular weight, logP, and polar surface area slightly.

| Property | Predicted Value (for 4-(1H-Imidazol-2-yl)pyridine) | Reference |

| Molecular Weight | 145.16 g/mol | [5] |

| XLogP3 | 0.8 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Rotatable Bond Count | 1 | [5] |

| Exact Mass | 145.063997236 Da | [5] |

| Topological Polar Surface Area | 41.6 Ų | [5] |

| Heavy Atom Count | 11 | [5] |

Synthesis and Characterization

The synthesis of this compound itself is not detailed in readily available literature. However, its derivatives are accessible and can be synthesized through established organometallic cross-coupling reactions, highlighting the utility of this scaffold. The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds and has been successfully used to functionalize the pyridine ring of a methylated analog.[1][2]

Experimental Protocol: Synthesis of 2′-Chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine

This protocol details the synthesis of a bipyridine derivative from a methylated version of the title compound, demonstrating a key synthetic application.[1]

Reaction Scheme: (2-chloro-4-(1-methyl-1H-imidazol-2-yl)pyridine) + ((2-chloropyridin-4-yl)boronic acid) --[Pd(PPh₃)₄, Cs₂CO₃, Dioxane, 150°C]--> 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine

Materials:

-

2-chloro-4-(1-methyl-1H-imidazol-2-yl)pyridine (0.15 g, 0.775 mmol)

-

(2-chloropyridin-4-yl)boronic acid (0.134 g, 0.853 mmol)

-

Cesium Carbonate (Cs₂CO₃) (0.378 g, 1.16 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (40 mg, 1.16 mmol)

-

Dioxane (5 mL)

-

Argon atmosphere

-

Pressure vial

Procedure:

-

To a pressure vial under an argon atmosphere, add 2-chloro-4-(1-methyl-1H-imidazol-2-yl)pyridine (0.15 g), (2-chloropyridin-4-yl)boronic acid (0.134 g), and Cs₂CO₃ (0.378 g).

-

Add a solution of Pd(PPh₃)₄ (40 mg) in dioxane (5 mL) to the mixture.

-

Seal the pressure vial and stir the reaction mixture vigorously.

-

Heat the vial to 150 °C and maintain for 6 hours.

-

After cooling to room temperature, evaporate the solvent under reduced pressure.

-

Purify the resulting residue by flash column chromatography (SiO₂, DCM/EtOH 98:02) to yield the final product.

Figure 2: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Spectroscopic Characterization

Spectroscopic data for the parent compound this compound is not available in the cited literature. However, the characterization of its derivatives provides insight into the expected spectral features. The NMR data for the product of the protocol in Section 3.1 is provided as an example.

| Spectroscopic Data for 2′-Chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine |

| ¹H-NMR (300.13 MHz, DMSO-d₆) δ (ppm) : 3.94 (s, 3H), 7.12 (br. s, 1H), 7.43 (br. s, 1H), 7.84–7.86 (m, 1H), 8.14–8.22 (m, 2H), 8.40–8.41(m, 1H), 8.56 (dd, J = 5.2, 0.6 Hz, 1H), 8.83 (dd, J = 5.1, 0.7 Hz, 1H) |

| ¹³C-NMR (75.47 MHz, DMSO-d₆) δ (ppm) : 35.3, 120.0, 120.9, 121.7, 123.4, 125.9, 129.1, 139.8, 143.9, 149.5, 150.9, 151.1, 151.8, 153.0 |

Reference for NMR Data:[1]

Structural Analysis

A definitive single-crystal X-ray structure for this compound has not been reported. However, crystallographic studies of related chloro-imidazole derivatives provide valuable insights into the expected solid-state structure, including molecular planarity and intermolecular interactions.

For example, the crystal structure of 2-Chloro-4-nitro-1H-imidazole reveals an almost planar molecule where the dihedral angle between the imidazole ring and the substituent is minimal.[6] In the crystal lattice, molecules are linked by intermolecular hydrogen bonds (e.g., C—H⋯O and N—H⋯N), forming dimers and extended networks.[6][7] Short contact interactions, such as Cl⋯O, also contribute to the stabilization of the crystal structure.[6][7] It is plausible that this compound would exhibit similar hydrogen bonding patterns involving the imidazole N-H group and the pyridine nitrogen atom, leading to supramolecular assemblies.

| Example Crystal Data for 2-Chloro-4-nitro-1H-imidazole | | :--- | :--- | | Molecular Formula | C₃H₂ClN₃O₂ | | Molecular Weight | 147.53 | | Crystal System | Monoclinic | | Space Group | P2₁/c | | Unit Cell Dimensions | a = 5.905(2) Å, b = 10.033(4) Å, c = 9.150(3) Å, β = 105.180(8)° | | Volume | 523.2(3) ų | | Z (Molecules/unit cell) | 4 |

Reference for Crystal Data:[6]

Applications in Drug Discovery

This compound is primarily valued as a "versatile small molecule scaffold" in synthetic and medicinal chemistry.[4] Its structure contains multiple sites for chemical modification:

-

The Chlorine Atom: Can be substituted via nucleophilic aromatic substitution or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new functional groups.

-

The Imidazole N-H: Can be alkylated or acylated to modulate solubility and target interactions.

-

The Pyridine and Imidazole Rings: Can be further functionalized to optimize binding affinity and pharmacokinetic properties.

The proven biological relevance of imidazole and pyridine-containing compounds in areas such as cancer, infectious diseases, and inflammation underscores the potential of this scaffold as a starting point for developing novel therapeutic agents.[3]

Figure 3: Role as a scaffold for developing potential therapeutics.

Conclusion

This compound is a well-defined chemical entity with significant potential as a molecular scaffold for drug discovery and development. Its structure, featuring reactive sites on both the pyridine and imidazole rings, allows for extensive synthetic modification. While comprehensive experimental data on the parent compound is limited, analysis of its derivatives demonstrates its utility in advanced synthetic protocols like the Suzuki-Miyaura cross-coupling. The established biological importance of its constituent heterocyclic systems provides a strong rationale for its use in the design and synthesis of new libraries of bioactive compounds. This guide serves as a foundational resource for researchers aiming to leverage the unique chemical properties of this versatile molecule.

References

- 1. 2′-Chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. dovepress.com [dovepress.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 4-(1H-Imidazol-2-yl)-pyridine | C8H7N3 | CID 316817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Chloro-4-nitro-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Spectroscopic and Structural Elucidation of 2-Chloro-4-(1H-imidazol-2-yl)pyridine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data and general characterization protocols for the heterocyclic compound 2-Chloro-4-(1H-imidazol-2-yl)pyridine. This molecule, with its pyridine and imidazole moieties, represents a structural motif of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this document outlines the expected analytical data and provides standardized methodologies for its acquisition and analysis.

Chemical Identity and Properties

| Property | Value |

| IUPAC Name | 2-Chloro-4-(1H-imidazol-2-yl)pyridine |

| CAS Number | 1006589-03-2 |

| Molecular Formula | C₈H₆ClN₃ |

| Molecular Weight | 179.61 g/mol |

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR (400 MHz, DMSO-d₆): The chemical shifts (δ) are predicted based on the analysis of similar structures. Actual experimental values may vary.

| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |

| ~12.5 | br s | 1H | Imidazole N-H |

| ~8.4 | d | 1H | Pyridine H-6 |

| ~7.8 | d | 1H | Pyridine H-3 |

| ~7.5 | dd | 1H | Pyridine H-5 |

| ~7.2 | s | 2H | Imidazole H-4, H-5 |

¹³C NMR (100 MHz, DMSO-d₆): Predicted chemical shifts.

| Chemical Shift (ppm) | Assignment |

| ~151.0 | Pyridine C-2 |

| ~150.0 | Pyridine C-6 |

| ~145.0 | Imidazole C-2 |

| ~139.0 | Pyridine C-4 |

| ~124.0 | Pyridine C-5 |

| ~121.0 | Pyridine C-3 |

| ~120.0 | Imidazole C-4, C-5 |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 1600-1550 | Strong | C=N and C=C stretch (pyridine ring) |

| 1500-1400 | Medium-Strong | C=C stretch (imidazole ring) |

| 850-750 | Strong | C-H out-of-plane bend (aromatic) |

| 750-650 | Medium | C-Cl stretch |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 179/181 | 100/33 | [M]⁺/[M+2]⁺ (presence of Chlorine) |

| 144 | Variable | [M-Cl]⁺ |

| 117 | Variable | [M-Cl-HCN]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for 2-Chloro-4-(1H-imidazol-2-yl)pyridine.

NMR Spectroscopy

A sample of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory, and the spectrum is collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral data can be obtained using an Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer. For ESI, the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the ion source. For EI, a solid probe may be used. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical entity like 2-Chloro-4-(1H-imidazol-2-yl)pyridine.

Conclusion

While detailed experimental spectroscopic data for 2-Chloro-4-(1H-imidazol-2-yl)pyridine is not widely published, this guide provides a foundational understanding for researchers working with this compound. The predicted data and standardized protocols offer a starting point for its synthesis and characterization. Further research to publish the experimental spectra of this compound would be a valuable contribution to the chemical science community.

An In-depth Technical Guide to 2-Chloro-4-(1H-imidazol-2-yl)pyridine for Researchers and Drug Development Professionals

An essential building block in medicinal chemistry, 2-Chloro-4-(1H-imidazol-2-yl)pyridine is a heterocyclic compound with significant potential in the development of novel therapeutics. This technical guide provides a comprehensive overview of its commercial availability, synthesis, and potential applications, with a focus on data relevant to researchers and drug development professionals.

Commercial Availability

2-Chloro-4-(1H-imidazol-2-yl)pyridine is commercially available from several chemical suppliers. The compound is typically offered in various quantities with a minimum purity of 95%. Researchers can acquire this intermediate for laboratory-scale synthesis and biological screening.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity | Available Quantities |

| Biosynth | 1006589-03-2 | C₈H₆ClN₃ | 179.61 g/mol | - | Custom Synthesis |

| CymitQuimica | 1006589-03-2 | C₈H₆ClN₃ | 179.61 g/mol | Min. 95% | 100mg, 1g |

Table 1: Commercial Supplier Information for 2-Chloro-4-(1H-imidazol-2-yl)pyridine

Synthesis and Purification

A documented procedure for a closely related compound, 2'-Chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4'-bipyridine, utilizes 2-chloro-4-(1-methyl-1H-imidazol-2-yl)pyridine as a starting material in a Suzuki-Miyaura cross-coupling reaction. This suggests that the purification of 2-Chloro-4-(1H-imidazol-2-yl)pyridine could likely be achieved using column chromatography on silica gel, a standard method for purifying products from such coupling reactions.

Illustrative Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of a bipyridine derivative from a 2-chloro-4-(imidazol-yl)pyridine precursor, highlighting the key Suzuki-Miyaura coupling step.

Figure 1: Conceptual workflow for the synthesis of a bipyridine derivative.

Potential Applications in Drug Discovery

The imidazole-pyridine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. While specific biological activity data for 2-Chloro-4-(1H-imidazol-2-yl)pyridine is limited in publicly available literature, the broader class of imidazole-pyridine hybrids has shown promise as anti-cancer agents and kinase inhibitors.

Anticancer and Kinase Inhibitory Potential

Numerous studies have demonstrated the anti-proliferative effects of imidazole-pyridine derivatives against various cancer cell lines. This activity is often attributed to the inhibition of key kinases involved in cancer cell signaling pathways. The structural motif of 2-Chloro-4-(1H-imidazol-2-yl)pyridine makes it a candidate for investigation as an inhibitor of kinases such as Aurora kinases, FLT3, and others implicated in oncogenesis.

The general mechanism of action for many kinase inhibitors involves binding to the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of downstream substrates. This disruption of signaling can lead to cell cycle arrest and apoptosis in cancer cells.

Illustrative Kinase Inhibition Signaling Pathway

The following diagram depicts a simplified signaling pathway that is often targeted by kinase inhibitors in cancer therapy.

Figure 2: A simplified kinase signaling pathway targeted by inhibitors.

Conclusion

2-Chloro-4-(1H-imidazol-2-yl)pyridine represents a valuable chemical intermediate for the synthesis of more complex molecules with potential therapeutic applications. Its commercial availability facilitates its use in research and early-stage drug discovery. While detailed experimental protocols for its synthesis and specific biological activity data are not extensively documented, the information available on related compounds provides a strong rationale for its investigation as a scaffold for novel kinase inhibitors and anti-cancer agents. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

The Pivotal Role of 2-Chloro-4-(1H-imidazol-2-yl)pyridine in Modern Drug Discovery: A Technical Guide

For Immediate Release

[City, State] – 2-Chloro-4-(1H-imidazol-2-yl)pyridine has emerged as a critical chemical intermediate in the synthesis of complex pharmaceutical agents, particularly in the realm of targeted therapies such as kinase inhibitors. This technical guide provides an in-depth analysis of its synthesis, key reactions, and its instrumental role in the development of novel therapeutics, tailored for researchers, scientists, and professionals in drug development.

Introduction

2-Chloro-4-(1H-imidazol-2-yl)pyridine is a heterocyclic building block featuring a pyridine ring substituted with both a reactive chlorine atom and an imidazole moiety. This unique arrangement of functional groups makes it a highly versatile intermediate for constructing diverse molecular architectures, enabling the exploration of new chemical space in drug discovery. The chlorine atom at the 2-position is susceptible to nucleophilic substitution and is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The imidazole ring offers multiple sites for interaction with biological targets, contributing to the pharmacological profile of the final drug molecule.

Synthesis of 2-Chloro-4-(1H-imidazol-2-yl)pyridine

While a definitive, publicly available, step-by-step protocol for the synthesis of 2-Chloro-4-(1H-imidazol-2-yl)pyridine is not extensively documented in singular literature sources, a plausible and efficient synthetic route can be constructed based on established organic chemistry principles and related syntheses. A likely pathway commences with a readily available precursor such as 2-chloro-4-cyanopyridine or 2-chloro-4-aminopyridine.

A potential synthetic workflow is outlined below:

The Emerging Potential of 2-Chloro-4-(1H-imidazol-2-yl)pyridine in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridine and imidazole scaffolds are cornerstones in medicinal chemistry, each contributing to a vast number of clinically approved drugs. The strategic combination of these two heterocycles in the form of 2-Chloro-4-(1H-imidazol-2-yl)pyridine presents a unique and promising framework for the development of novel therapeutics. This technical guide provides an in-depth analysis of the potential applications of this core structure, with a particular focus on its emerging role in the discovery of next-generation kinase inhibitors for oncology.

Introduction: The Rationale for a Privileged Scaffold

The 2-Chloro-4-(1H-imidazol-2-yl)pyridine core combines the advantageous physicochemical and biological properties of both pyridine and imidazole rings. The pyridine ring often serves as a key pharmacophoric element, engaging in hydrogen bonding and π-stacking interactions with biological targets. The imidazole moiety, with its amphiprotic nature, can act as both a hydrogen bond donor and acceptor, providing versatile binding capabilities. The chlorine substituent at the 2-position of the pyridine ring offers a crucial handle for synthetic diversification, allowing for the exploration of a wide chemical space through various cross-coupling reactions. This strategic placement of functional groups makes 2-Chloro-4-(1H-imidazol-2-yl)pyridine a "privileged scaffold" with significant potential for optimization in drug discovery programs.

Synthetic Strategies

The synthesis of the 2-Chloro-4-(1H-imidazol-2-yl)pyridine core and its derivatives can be achieved through several robust synthetic routes. A key strategy involves the coupling of a suitable pyridine precursor with an imidazole building block.

Synthesis of Key Precursors

A crucial starting material for the synthesis of the target scaffold is 2-chloro-4-bromopyridine. This can be synthesized from 2-chloro-4-aminopyridine via a Sandmeyer-type reaction.

Experimental Protocol: Synthesis of 2-Chloro-4-bromopyridine [1]

-

To a stirred solution of 2-chloro-4-aminopyridine (1 equivalent) in 48% aqueous hydrobromic acid at 0 °C, slowly add bromine (3 equivalents).

-

Cool the reaction mixture to -10 °C.

-

Add a solution of sodium nitrite (2.2 equivalents) in water dropwise, maintaining the temperature below -5 °C.

-

After the addition is complete, continue stirring at -10 °C for 15 minutes.

-

Allow the reaction to warm to room temperature and stir for an additional 1.5 hours.

-

Cool the mixture to 5 °C and quench with a saturated aqueous solution of sodium sulfite until the color of bromine disappears.

-

Basify the solution with a 35% aqueous solution of sodium hydroxide.

-

Extract the aqueous phase with diethyl ether (3 x volumes).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/heptane) to afford 2-chloro-4-bromopyridine.

Another key precursor is a suitably functionalized imidazole, such as 2-(tributylstannyl)imidazole, for use in Stille coupling reactions.

Assembly of the Core Scaffold

A plausible and efficient method for the synthesis of 2-Chloro-4-(1H-imidazol-2-yl)pyridine is the Stille cross-coupling reaction between 2-chloro-4-bromopyridine and 2-(tributylstannyl)imidazole.

Proposed Experimental Protocol: Synthesis of 2-Chloro-4-(1H-imidazol-2-yl)pyridine

-

To a solution of 2-chloro-4-bromopyridine (1 equivalent) in anhydrous toluene, add 2-(tributylstannyl)imidazole (1.1 equivalents).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) as the catalyst.

-

Degas the reaction mixture with argon for 15 minutes.

-

Heat the mixture to reflux under an argon atmosphere and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride to remove tin byproducts.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain 2-Chloro-4-(1H-imidazol-2-yl)pyridine.

References

The Versatile Scaffold: 2-Chloro-4-(1H-imidazol-2-yl)pyridine as a Building Block for Bioactive Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. In this pursuit, the identification and utilization of versatile chemical scaffolds that can be readily modified to interact with a variety of biological targets is of paramount importance. One such scaffold that has garnered interest is 2-Chloro-4-(1H-imidazol-2-yl)pyridine. This heterocyclic compound, featuring a reactive chlorine atom and a biologically relevant imidazole moiety, serves as a valuable starting point for the synthesis of a diverse array of potentially bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, derivatization, and biological significance of this important building block.

Synthesis of the Core Scaffold

The efficient synthesis of the 2-Chloro-4-(1H-imidazol-2-yl)pyridine core is crucial for its application in drug discovery. A common and effective strategy involves a multi-step process starting from readily available pyridine derivatives.

Experimental Protocol: Synthesis of 2-Chloro-4-(1H-imidazol-2-yl)pyridine

A plausible and frequently utilized synthetic route commences with 2-chloro-4-cyanopyridine.

Step 1: Synthesis of 2-Chloro-4-cyanopyridine

Several methods exist for the preparation of 2-chloro-4-cyanopyridine. One common approach involves the chlorination of 4-cyanopyridine-N-oxide using a chlorinating agent such as phosphorus oxychloride (POCl₃).

-

Materials: 4-cyanopyridine-N-oxide, phosphorus oxychloride, triethylamine, 1,2-dichloroethane.

-

Procedure: To a cooled solution (-2 to 2 °C) of 4-cyanopyridine-N-oxide in 1,2-dichloroethane, phosphorus oxychloride is added. Triethylamine is then added dropwise over a period of 2 hours. The reaction mixture is stirred for an additional 2 hours. After completion, the reaction mixture is concentrated, and water is added to precipitate the product. The solid is collected by filtration and washed with water to yield 2-chloro-4-cyanopyridine.[1]

Step 2: Conversion to 2-Chloro-4-(1H-imidazol-2-yl)pyridine

While a specific detailed protocol for the direct conversion of 2-chloro-4-cyanopyridine to 2-chloro-4-(1H-imidazol-2-yl)pyridine was not explicitly found in the searched literature, a general and logical synthetic approach would involve the following conceptual steps. This hypothetical protocol is based on established organic chemistry principles for the formation of imidazoles from nitriles.

-

Conceptual Protocol:

-

Reduction of the nitrile: The cyano group of 2-chloro-4-cyanopyridine would first be reduced to an aldehyde (2-chloro-4-pyridinecarboxaldehyde). This can be achieved using a reducing agent like Diisobutylaluminium hydride (DIBAL-H).

-

Imidazole ring formation: The resulting 2-chloro-4-pyridinecarboxaldehyde would then undergo a condensation reaction with glyoxal and a source of ammonia (such as ammonium acetate) to form the imidazole ring. This is a well-established method for imidazole synthesis.[2][3]

-

Alternatively, direct conversion of the nitrile to an imidate followed by cyclization with an aminoacetaldehyde equivalent could also be a viable route.

Below is a workflow diagram illustrating this conceptual synthetic pathway.

Derivatization and Application in Bioactive Molecule Synthesis

The true utility of 2-Chloro-4-(1H-imidazol-2-yl)pyridine lies in its potential for diversification. The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic substitution and, more importantly, serves as a handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl groups, leading to the generation of large libraries of compounds for biological screening.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of a 2-Chloro-4-(1-methyl-1H-imidazol-2-yl)pyridine Derivative

The following protocol details the synthesis of 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine, demonstrating the utility of the chloro-pyridine moiety in cross-coupling reactions.[4][5]

-

Materials: 2-chloro-4-(1-methyl-1H-imidazol-2-yl)pyridine, (2-chloropyridin-4-yl)boronic acid, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], cesium carbonate (Cs₂CO₃), dioxane.

-

Procedure: Under an inert argon atmosphere, a mixture of 2-chloro-4-(1-methyl-1H-imidazol-2-yl)pyridine (0.15 g, 0.775 mmol), (2-chloropyridin-4-yl)boronic acid (0.134 g, 0.853 mmol), and cesium carbonate (0.378 g, 1.16 mmol) is added to a solution of tetrakis(triphenylphosphine)palladium(0) (40 mg, 1.16 mmol) in dioxane (5 mL). The reaction mixture is stirred and heated in a pressure vial at 150 °C for 6 hours. After cooling, the reaction mixture is worked up to isolate the desired product.

This protocol highlights the potential to create complex bi-heterocyclic structures, which are often found in kinase inhibitors and other classes of therapeutic agents.

Bioactive Molecules and Signaling Pathways

While specific examples of bioactive molecules derived directly from 2-Chloro-4-(1H-imidazol-2-yl)pyridine with detailed IC₅₀ values were not prevalent in the initial literature search, the broader class of pyridinyl-imidazole compounds has been extensively explored as inhibitors of various protein kinases involved in critical cellular signaling pathways. This suggests that derivatives of 2-Chloro-4-(1H-imidazol-2-yl)pyridine are promising candidates for targeting these pathways.

Potential Kinase Targets and Associated Signaling Pathways:

-

p38 MAP Kinase: The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in inflammatory responses and cellular stress. Inhibitors of p38 MAPK are being investigated for the treatment of a range of inflammatory diseases. The pyridinyl-imidazole scaffold is a well-established pharmacophore for p38 MAPK inhibition.[6][7][8]

-

Transforming Growth Factor-beta (TGF-β) Receptor Kinase: The TGF-β signaling pathway plays a complex role in cell growth, differentiation, and extracellular matrix production. Dysregulation of this pathway is implicated in fibrosis and cancer. Small molecule inhibitors targeting the TGF-β type I receptor kinase (ALK5) often feature heterocyclic scaffolds, and pyridinyl-imidazole derivatives have been explored in this context.[9][10][11][12]

-

Src Family Kinases: These non-receptor tyrosine kinases are involved in a multitude of cellular processes, including cell proliferation, differentiation, and survival. Their aberrant activation is a hallmark of many cancers, making them attractive therapeutic targets. Imidazo[4,5-c]pyridin-2-one derivatives, which share structural similarities with compounds derivable from our core building block, have been identified as novel Src family kinase inhibitors.[4]

The general mechanism of action for these kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

Quantitative Data of Related Bioactive Molecules

While specific data for direct derivatives of 2-Chloro-4-(1H-imidazol-2-yl)pyridine is pending further targeted research, the following table summarizes the inhibitory activities of structurally related pyridinyl-imidazole and imidazo-pyridine compounds against various kinases. This data underscores the potential of this chemical class.

| Compound Class | Target Kinase | IC₅₀ / Kᵢ | Reference |

| Imidazo[1,2-c]pyrimidine derivative (9f) | Syk | Data not specified | [13] |

| Imidazo[1,2-c]pyrimidine derivative (9f) | ZAP-70 | Data not specified | [13] |

| Pyrimidin-4-yl-1H-imidazol-2-yl derivative (7a) | CRAF | IC₅₀ = 0.62 µM (A375P cell line) | [7] |

| Pyrimidin-4-yl-1H-imidazol-2-yl derivative (7a) | CRAF | IC₅₀ = 4.49 µM (WM3629 cell line) | [7] |

| Imidazo[1,2-a]pyridine derivative (10a) | Eimeria tenella cGMP-dependent protein kinase | IC₅₀ = 110 pM | [9] |

| Imidazo[1,2-a]pyridine derivative (21) | Eimeria tenella cGMP-dependent protein kinase | IC₅₀ = 40 pM | [9] |

Note: The table presents data for structurally related compounds to indicate the potential of the scaffold. Further research is required to identify specific derivatives of 2-Chloro-4-(1H-imidazol-2-yl)pyridine and their biological activities.

Conclusion and Future Directions

2-Chloro-4-(1H-imidazol-2-yl)pyridine represents a promising and versatile building block for the development of novel bioactive molecules, particularly in the realm of kinase inhibitors. Its synthetic accessibility and the reactivity of the chloro substituent allow for extensive structural diversification. While the direct lineage of currently marketed drugs from this specific starting material is not yet clearly established in the public domain, the well-documented activity of the broader pyridinyl-imidazole class against key therapeutic targets like p38 MAPK and TGF-β receptor kinase strongly supports its potential.

Future research efforts should focus on the synthesis and biological evaluation of focused libraries of compounds derived from 2-Chloro-4-(1H-imidazol-2-yl)pyridine. High-throughput screening against a panel of kinases and other relevant biological targets will be instrumental in identifying lead compounds for further optimization. The detailed structure-activity relationship (SAR) studies that would follow will be crucial in refining the potency, selectivity, and pharmacokinetic properties of these novel chemical entities, ultimately paving the way for the development of next-generation therapeutics.

References

- 1. US11629136B1 - Substituted pyridine derivatives as SARM1 inhibitors - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. US6713631B2 - Preparation method of 2,2'-bi-1H-imidazole using glyoxal and an ammonium salt - Google Patents [patents.google.com]

- 4. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. WO2016081364A1 - Fused imidazole derivatives as tgf-beta inhibitors - Google Patents [patents.google.com]

- 7. US11154543B2 - P38 MAP kinase inhibitors for wound healing - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. TGF-beta inhibitors - Patent US-11352360-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. An updated patent review of p38 MAP kinase inhibitors (2014-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. US7153872B2 - Imidazole compounds as transforming growth factor (TGF) inhibitors - Google Patents [patents.google.com]

- 13. Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Chloro-4-(1H-2-imidazolyl)pyridine: A Core Scaffold in Medicinal Chemistry

An In-depth Technical Guide on its Synthesis, Characterization, and Biological Significance

Introduction

2-Chloro-4-(1H-2-imidazolyl)pyridine stands as a significant heterocyclic scaffold in the landscape of modern drug discovery. As a molecule incorporating both a pyridine and an imidazole ring, it embodies a rich chemical space for the development of novel therapeutic agents. The unique electronic properties and hydrogen bonding capabilities imparted by these two heterocycles have positioned its derivatives as promising candidates in a variety of disease areas, including oncology, infectious diseases, and inflammatory conditions. While a singular "discovery" paper for this specific molecule is not prominent in the scientific literature, its history is interwoven with the broader exploration of imidazopyridine derivatives as potent biological agents. This guide provides a comprehensive overview of its synthesis, characterization, and the extensive biological activities of its related compounds, underscoring its importance for researchers, scientists, and drug development professionals.

Synthesis and Characterization

The synthesis of this compound can be approached through several synthetic strategies, often involving the construction of the imidazole ring onto a pre-functionalized pyridine core. A plausible and commonly employed route involves the reaction of a 2-chloro-4-aminopyridine precursor with a suitable C2-synthon for the imidazole ring.

Proposed Synthetic Pathway

A logical synthetic route would begin with the synthesis of 2-chloro-4-aminopyridine, a key intermediate. This can be achieved through a multi-step process starting from 2-aminopyridine, as outlined in various patents and synthetic literature[1]. The subsequent construction of the imidazole ring can then be accomplished via several established methods for the synthesis of 2-substituted imidazoles[2][3][4][5].

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Synthesis of 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine [6]

-

Reaction: Suzuki-Miyaura cross-coupling.

-

Starting Materials: 2-chloro-4-(1-methyl-1H-imidazol-2-yl)pyridine and (2-chloropyridin-4-yl)boronic acid.

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

-

Base: Cesium carbonate (Cs₂CO₃).

-

Solvent: Dioxane.

-

Procedure: A mixture of 2-chloro-4-(1-methyl-1H-imidazol-2-yl)pyridine (1 equivalent), (2-chloropyridin-4-yl)boronic acid (1.1 equivalents), and cesium carbonate (1.5 equivalents) is added to a solution of tetrakis(triphenylphosphine)palladium(0) (0.045 equivalents) in dioxane. The reaction mixture is stirred and heated in a pressure vial at 150 °C for 6 hours. After cooling, the mixture is worked up using standard procedures to afford the desired product.

-

Characterization: The final compound is typically characterized by nuclear magnetic resonance (¹H-NMR and ¹³C-NMR), mass spectrometry (TLC-MS, GC-MS), and high-performance liquid chromatography (HPLC) to confirm its structure and purity[6].

Biological Activity and Therapeutic Potential

The imidazo[1,2-a]pyridine core, of which this compound is a key variant, is a "privileged" scaffold in medicinal chemistry, known for its wide range of biological activities[7]. Derivatives of this core have been investigated for numerous therapeutic applications.

Anticancer Activity

A significant body of research has focused on the anticancer potential of imidazopyridine derivatives. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, including colon cancer (HT-29 and Caco-2) and melanoma (B16F10)[8][9]. The mechanism of action for some of these derivatives involves the induction of apoptosis through pathways that include the release of cytochrome c and the activation of caspases 3 and 8[8].

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 6-Substituted imidazo[1,2-a]pyridines | HT-29 | Varies | [8] |

| 6-Substituted imidazo[1,2-a]pyridines | Caco-2 | Varies | [8] |

| 3-Aminoimidazo[1,2-α]pyridine Derivatives | HT-29 | 4.15 - 48.31 | [9] |

| 3-Aminoimidazo[1,2-α]pyridine Derivatives | B16F10 | 14.39 - 197.06 | [9] |

| 3-Aminoimidazo[1,2-α]pyridine Derivatives | MCF-7 | 66.48 | [9] |

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Anti-inflammatory and Anti-ulcer Activity

Certain 3-substituted imidazo[1,2-a]pyridines have been synthesized and evaluated as potential anti-ulcer agents. While not demonstrating significant antisecretory activity, several compounds have shown good cytoprotective properties in preclinical models[10].

Antiviral and Antibacterial Activity

The broader class of imidazopyridines has also been explored for its antimicrobial and antiviral properties, highlighting the versatility of this scaffold in addressing infectious diseases[7][11].

Signaling Pathways

The precise signaling pathways modulated by this compound itself are not well-defined in the absence of specific biological studies. However, based on the activities of its derivatives, it is plausible that this scaffold can be elaborated to target key cellular signaling nodes. For instance, the anticancer activity of related compounds suggests potential interference with cell cycle regulation and apoptotic pathways.

Caption: Generalized signaling pathway potentially targeted by imidazopyridine derivatives.

Conclusion

This compound represents a foundational structure in the development of novel therapeutic agents. While its own discovery and history are not encapsulated in a single landmark publication, its importance is evident through its use as a key intermediate in the synthesis of more complex molecules and the extensive biological activities demonstrated by its derivatives. The synthetic accessibility of this scaffold, combined with the diverse pharmacological profiles of the resulting compounds, ensures that this compound will remain a molecule of significant interest to the medicinal chemistry community. Future research into the direct biological activities of this core structure and the continued exploration of its derivatives are likely to yield new and effective treatments for a range of human diseases.

References

- 1. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review [ouci.dntb.gov.ua]

- 4. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Chloro-4-(1H-2-imidazolyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for the Suzuki-Miyaura cross-coupling reaction of 2-Chloro-4-(1H-2-imidazolyl)pyridine with various boronic acids or esters. This reaction is a cornerstone in medicinal chemistry for the synthesis of novel biaryl and heteroaryl compounds, which are prevalent motifs in pharmacologically active molecules. The imidazole and pyridine scaffolds are key components in numerous therapeutic agents, and their coupling offers a versatile strategy for generating libraries of compounds for drug discovery programs.[1][2]

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[2] It is widely used due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents.[2][3] The synthesis of 2-aryl-4-(1H-2-imidazolyl)pyridines is of significant interest as these structures are analogs of natural purines and are scaffolds for developing novel biomedical agents.[2] The protocol described herein is adapted from established methods for the Suzuki coupling of similar 2-chloropyridine derivatives.[1][4]

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of 2-chloropyridine derivatives with various boronic acids, providing a reference for expected outcomes.

Table 1: Optimization of Reaction Conditions for a Model Suzuki Coupling [2]

| Entry | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | 24 | 65 |

| 2 | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane | 100 | 18 | 85 |

| 3 | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | 92 |

| 4 | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 150 | 6 | 95 |

Table 2: Substrate Scope for the Suzuki Coupling of 2-Chloropyridine Derivatives

| Entry | Aryl/Heteroaryl Boronic Acid | Product | Yield (%) | Reference |

| 1 | Phenylboronic acid | 2-Phenyl-4-(1H-2-imidazolyl)pyridine | 88 | Adapted from[5] |

| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-4-(1H-2-imidazolyl)pyridine | 91 | Adapted from[6] |

| 3 | 3-Pyridylboronic acid | 2-(3-Pyridyl)-4-(1H-2-imidazolyl)pyridine | 78 | Adapted from[7] |

| 4 | (2-Chloropyridin-4-yl)boronic acid | 2'-Chloro-4-(1H-2-imidazolyl)-2,4'-bipyridine | Good | [1][4] |

| 5 | 2-Thiopheneboronic acid | 2-(2-Thienyl)-4-(1H-2-imidazolyl)pyridine | 85 | Adapted from[8] |

Experimental Protocol

This protocol details a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl boronic acid.

Materials:

-

This compound

-

Aryl or Heteroaryl Boronic Acid (1.1 to 1.5 equivalents)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

-

Base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄, 2-3 equivalents)

-

Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DME)

-

Degassed Water (if using aqueous conditions)

-

Inert Gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (e.g., Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the aryl or heteroaryl boronic acid (1.1 mmol), the base (e.g., Cs₂CO₃, 1.5 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.04 mmol).

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) to the flask. If aqueous conditions are desired, a mixture of dioxane and water (e.g., 4:1) can be used.

-

Reaction: Stir the reaction mixture at a specified temperature (typically between 80-150 °C) for the required time (6-24 hours). The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or hexane/ethyl acetate).

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Suzuki-Miyaura Coupling

Caption: A schematic overview of the experimental steps involved in the Suzuki-Miyaura coupling protocol.

Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: The catalytic cycle for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Bipyridine Derivatives Using 2-Chloro-4-(1H-2-imidazolyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel bipyridine derivatives utilizing 2-Chloro-4-(1H-2-imidazolyl)pyridine as a key building block. The methodologies described herein focus on palladium-catalyzed cross-coupling reactions, which are fundamental for constructing the carbon-carbon and carbon-nitrogen bonds essential for generating a diverse library of bipyridine compounds. Such derivatives are of significant interest in medicinal chemistry and materials science due to their prevalence in various therapeutic agents and functional materials.[1][2][3]

The protocols provided are representative and may require optimization for specific substrates to achieve the best results.

Overview of Synthetic Strategies

The functionalization of the 2-position of the pyridine ring in this compound can be efficiently achieved through several powerful palladium-catalyzed cross-coupling reactions. The imidazole moiety at the 4-position offers a potential site for further modification and can influence the physicochemical properties of the resulting bipyridine derivatives. The primary synthetic routes covered in these notes are:

-

Suzuki-Miyaura Coupling: For the synthesis of 2-aryl or 2-heteroaryl substituted pyridines.[1]

-

Sonogashira Coupling: For the synthesis of 2-alkynyl pyridines.[1][4]

-

Buchwald-Hartwig Amination: For the synthesis of 2-amino pyridines.[1][5]

These reactions are instrumental in the assembly of complex molecular architectures found in many pharmaceutical compounds.[2][6]

Experimental Protocols

The following sections provide detailed methodologies for the application of this compound in key cross-coupling reactions.

This protocol outlines a typical Suzuki-Miyaura cross-coupling reaction between this compound and an arylboronic acid.[7][8] This reaction is effective for creating a C-C bond between the pyridine and an aryl or heteroaryl group.[2]

Reaction Scheme:

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)[9]

-

Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)[10]

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).[1]

-

Add the palladium catalyst (1-5 mol%).[1]

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).[1]

-

Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.[1][10]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).[1]

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[1][9]

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.[1][10]

Quantitative Data Summary (Suzuki-Miyaura Coupling):

| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |

| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 |

| XPhos Pd G3 | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | 1-2 |

| SPhos Pd G3 | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | 1-2 |

| PEPPSI™-IPr | K₂CO₃ | t-BuOH | 80 | 6-12 | >85 | 1-3 |

Note: Yields are representative and can vary based on the specific arylboronic acid used, purity of reagents, and precise reaction conditions.[9]